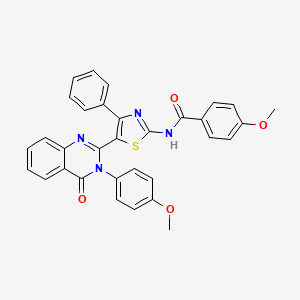

A3AR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H24N4O4S |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37) |

InChI Key |

UFKAMNUQGBWBJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A3AR Antagonists in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which A3 adenosine receptor (A3AR) antagonists exert their anti-cancer effects. The A3AR, a G-protein coupled receptor, is frequently overexpressed in various tumor types, making it a compelling target for therapeutic intervention. While much research has focused on A3AR agonists, a growing body of evidence demonstrates the potent anti-neoplastic activities of A3AR antagonists. This document provides a detailed overview of the signaling pathways involved, quantitative data from key studies, and comprehensive experimental protocols to facilitate further research and development in this promising area of oncology.

Core Mechanism of Action

The primary mechanism of action of A3AR antagonists in cancer cells involves the blockade of signaling pathways that promote cell proliferation, survival, and angiogenesis. By binding to the A3AR, these antagonists prevent the downstream signaling cascades typically initiated by adenosine, which is often found at high concentrations in the tumor microenvironment. Key pathways affected include the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades. Furthermore, A3AR antagonists have been shown to induce cell cycle arrest and programmed cell death, including apoptosis and ferroptosis.

Signaling Pathways Modulated by A3AR Antagonists

The anti-tumor effects of A3AR antagonists are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of Pro-Survival Signaling

A3AR antagonists have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By blocking these cascades, A3AR antagonists can halt uncontrolled cancer cell growth. In some contexts, such as in T24 bladder cancer cells, A3AR antagonists have been observed to induce ERK phosphorylation, leading to apoptosis[1].

Induction of Cell Cycle Arrest

A notable mechanism of action for A3AR antagonists is the induction of cell cycle arrest. For instance, the antagonist AR 292 induces G2/M phase arrest, while AR 357 leads to G1 phase arrest in prostate cancer cell lines[1]. This cell cycle disruption prevents cancer cells from progressing through the necessary phases for division and proliferation.

Triggering of Programmed Cell Death

A3AR antagonists can induce various forms of programmed cell death. In DU-145 and PC3 prostate cancer cells, these antagonists have been shown to trigger ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides[1]. In other prostate cancer cell lines, such as LNCaP, treatment with A3AR antagonists can lead to necrotic cell death[1].

Downregulation of Hypoxia-Inducible Factor 1α (HIF-1α)

In the hypoxic tumor microenvironment, HIF-1α plays a critical role in promoting angiogenesis and cell survival. A3AR antagonists have been shown to block the expression of HIF-1α and vascular endothelial growth factor (VEGF) in colon cancer cells, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients[2].

Quantitative Data on A3AR Antagonist Activity

The following tables summarize the quantitative data on the anti-cancer activity of various A3AR antagonists in different cancer cell lines.

Table 1: Anti-proliferative and Cytotoxic Effects of A3AR Antagonists in Prostate Cancer Cell Lines

| Antagonist | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| AR 292 | LNCaP | ~30 | - | - | |

| DU-145 | ~40 | - | - | ||

| PC3 | - | - | - | ||

| AR 357 | LNCaP | ~30 | - | - | |

| DU-145 | ~55 | - | - | ||

| PC3 | - | - | - | ||

| Novel Adenosine Analogues | PC3 | 14 | 29 | 59 |

GI50: Growth Inhibition of 50%; TGI: Total Growth Inhibition; LC50: Lethal Concentration for 50% of cells. Data for AR 292 and AR 357 are approximate values based on graphical representation in the source.

Table 2: Binding Affinities of A3AR Antagonists

| Antagonist | Receptor | Ki (nM) | Reference |

| MRS1523 | Human A3AR | 18.9 |

Ki: Inhibition Constant

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of A3AR antagonists in cancer cells.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the A3AR antagonist for the desired duration (e.g., 48 hours). Include a vehicle-only control.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

b) MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Seed cells in 6-well plates and treat with the A3AR antagonist for the desired time.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

This method is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of A3AR Antagonist-Induced Cell Cycle Arrest and Apoptosis

Caption: A3AR antagonist signaling cascade in cancer cells.

Experimental Workflow for Assessing A3AR Antagonist Efficacy

Caption: Workflow for in vitro evaluation of A3AR antagonists.

Logical Relationship of A3AR Antagonism and Cellular Outcomes

Caption: Logical flow from A3AR blockade to anti-cancer effects.

References

The Discovery and Synthesis of Novel A₃ Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The A₃ adenosine receptor (A₃AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory conditions, glaucoma, asthma, and various cancers.[1][2][3] Its overexpression in tumor cells further highlights its potential as a biomarker and a target for anti-cancer therapies.[4][5] This technical guide provides an in-depth overview of the discovery and synthesis of novel A₃AR antagonists, focusing on recent advancements, diverse chemical scaffolds, and detailed experimental methodologies.

A₃ Adenosine Receptor Signaling Pathways

The A₃AR primarily couples to Gᵢ and G₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the A₃AR can also stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, A₃AR signaling can modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphoinositide 3-kinase (PI3K)/Akt pathway, influencing cell proliferation and survival.

Discovery and Development of Novel A₃AR Antagonists

The quest for selective A₃AR antagonists has led to the exploration of diverse chemical scaffolds. Early research identified flavonoids and 1,4-dihydropyridines as promising starting points. More recent efforts have focused on heterocyclic systems, yielding highly potent and selective antagonists.

Key Chemical Scaffolds

A variety of chemical structures have been investigated for their A₃AR antagonist activity. These include:

-

Pyrazolo-triazolopyrimidines: These compounds have been the subject of quantitative structure-activity relationship (QSAR) studies to optimize their antagonist activity, which is largely influenced by electrostatic, steric, and hydrogen-bonding factors.

-

1,4-Dihydropyridines: Derivatives such as MRS 1191 have shown high selectivity for the human A₃AR.

-

Triazoloquinazolines: MRS 1220, a notable example from this class, exhibits nanomolar affinity for the human A₃AR.

-

Pyrazolo[3,4-d]pyridazines: This novel scaffold has yielded antagonists with high affinity for both A₁ and A₃ receptors.

-

Thiazole Derivatives: Compound K18, featuring a 3-(dichlorophenyl)-isoxazole group connected to a thiazole ring, has been identified as a specific sub-micromolar A₃AR competitive antagonist.

The development workflow for novel A₃AR antagonists typically involves several key stages, from initial screening to in-depth pharmacological characterization.

Synthesis of a Pyrazolo[3,4-d]pyridazine Scaffold

The synthesis of novel A₃AR antagonists often involves multi-step chemical reactions. The following diagram illustrates a generalized synthetic route for a pyrazolo[3,4-d]pyridazine derivative, a scaffold that has shown promise in yielding potent A₁/A₃AR antagonists.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of several representative A₃AR antagonists from different chemical classes.

Table 1: Binding Affinities (Kᵢ/Kₑ) of A₃AR Antagonists

| Compound | Chemical Class | Species | Kᵢ/Kₑ (nM) | Reference |

| DPTN | Thiazole Derivative | Human | 1.65 | |

| Mouse | 9.61 | |||

| Rat | 8.53 | |||

| MRS1523 | N/A | Human | 43.9 | |

| Mouse | 349 | |||

| Rat | 216 | |||

| MRS1220 | Triazoloquinazoline | Human | 0.65 | |

| MRS1191 | 1,4-Dihydropyridine | Human | 31 | |

| Compound 10b | Pyrazolo[3,4-d]pyridazine | Human | 55 |

Table 2: Functional Antagonist Activity (Kₑ/IC₅₀/pA₂)

| Compound | Assay Type | Species | Kₑ (nM) / IC₅₀ (µM) / pA₂ | Reference |

| MRS1220 | Adenylate Cyclase Inhibition | Human | 1.7 | |

| MRS1191 | Adenylate Cyclase Inhibition | Human | 92 | |

| Compound 10b | Schild Analysis (cAMP) | Human | pA₂ = 7.26 (55 nM) | |

| K18 | Schild Analysis (cAMP) | Human | < 1 µM |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful discovery and characterization of novel A₃AR antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₃AR.

Materials:

-

HEK-293 cells stably expressing the human A₃AR.

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl₂).

-

Radioligand, such as [¹²⁵I]I-AB-MECA.

-

Non-specific binding control (a high concentration of a known A₃AR ligand, e.g., IB-MECA).

-

Test compounds at various concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing A₃AR.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of a non-labeled A₃AR ligand.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK-293 cells expressing the human A₃AR.

-

Forskolin (to stimulate adenylyl cyclase).

-

A₃AR agonist (e.g., NECA or IB-MECA).

-

Test compounds at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the A₃AR agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the IC₅₀ or Kₑ value for the antagonist.

Schild Analysis

Objective: To determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the antagonist's affinity (pA₂ or Kₑ).

Procedure:

-

Perform a series of agonist concentration-response curves in the absence and presence of several fixed concentrations of the antagonist using the cAMP accumulation assay.

-

Determine the EC₅₀ of the agonist for each concentration of the antagonist.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) versus the logarithm of the antagonist concentration.

-

For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

-

The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The Kₑ can be calculated from the pA₂ value.

Conclusion

The discovery and synthesis of novel A₃AR antagonists represent a vibrant and promising area of drug development. The diverse chemical scaffolds identified to date, coupled with robust in vitro and in vivo characterization methods, are paving the way for the development of new therapeutics for a range of human diseases. The technical approaches outlined in this guide provide a framework for researchers to design, synthesize, and evaluate the next generation of A₃AR-targeting compounds. The continued exploration of structure-activity relationships and the use of advanced techniques such as molecular modeling will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A3 Adenosine Receptor (A3AR) Expression in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the A3 Adenosine Receptor (A3AR), a G-protein coupled receptor that has garnered significant attention as a promising biomarker and therapeutic target in oncology. Its differential expression, being markedly upregulated in various tumor types compared to normal tissues, forms the basis of its potential in targeted cancer therapy. This document outlines the expression patterns of A3AR, details the primary signaling pathways it modulates in cancer cells, and provides comprehensive protocols for its quantification.

A3AR Expression in Cancer: A Tale of Upregulation

A consistent finding in oncological research is the significant overexpression of the A3 Adenosine Receptor in malignant tissues when compared to their normal, healthy counterparts. This phenomenon has been observed across a wide range of solid tumors, positioning A3AR as a key target for both diagnostic and therapeutic strategies.

Quantitative Expression Data in Tumor Tissues

Studies analyzing patient-derived tissues have provided quantitative evidence of A3AR overexpression. Protein and mRNA analyses consistently show higher receptor levels in tumor specimens. This upregulation is not only present in primary tumors but can be even more pronounced in metastatic lesions, suggesting a potential role in disease progression.[1][2][3]

Table 1: A3AR Protein Expression in Human Tumor Tissues vs. Adjacent Normal Tissues

| Cancer Type | Patient Cohort Size (n) | Percentage of Specimens with Higher A3AR Expression in Tumors | Reference |

|---|---|---|---|

| Colon Carcinoma | 40 | 61% | [1][3] |

| Breast Carcinoma | 17 | 78% | |

Furthermore, analysis of lung cancer tissues has demonstrated a significant increase in A3AR mRNA expression compared to adjacent non-tumorous tissue.

A3AR Expression Across Cancer Cell Lines

While extensive quantitative data comparing A3AR levels across a broad spectrum of cell lines is still emerging, numerous studies have documented prominent receptor expression in various cancer cell lines. This makes these lines valuable models for studying A3AR-targeted therapies.

Table 2: Documented A3AR Expression in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Reported Expression Level | Reference(s) |

|---|---|---|---|

| Leukemia | HL-60, Jurkat | Prominent / Detected | |

| Melanoma | A375, B16-F10 | Prominent | |

| Prostate Carcinoma | Cell lines mentioned | Prominent | |

| Colon Carcinoma | Cell lines mentioned | Prominent | |

| Lymphoma | U-937, Jurkat | Prominent / Detected | |

| Glioblastoma | U87MG | Detected |

| Pheochromocytoma | PC12 | Detected | |

Note: Direct quantitative comparison between cell lines from different studies is challenging due to variations in experimental methodologies and quantification standards. The levels are reported as described in the cited literature.

A3AR-Mediated Signaling in Cancer

The A3AR is predominantly coupled to the Gi family of G-proteins. Its activation in cancer cells initiates a signaling cascade that typically results in the inhibition of cell proliferation and the induction of apoptosis.

Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA). The signaling cascade proceeds to modulate key regulatory pathways, notably the Wnt/β-catenin and NF-κB pathways. A critical outcome is the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β), which promotes the phosphorylation and subsequent degradation of β-catenin. The reduction in nuclear β-catenin, along with inhibition of the NF-κB pathway, leads to decreased transcription of critical cell cycle proteins like Cyclin D1 and the proto-oncogene c-Myc, ultimately resulting in the inhibition of tumor cell growth.

Caption: A3AR Anti-Cancer Signaling Pathway.

Experimental Protocols for A3AR Expression Analysis

Accurate and reproducible quantification of A3AR is crucial for research and drug development. Below are detailed protocols for measuring A3AR at both the mRNA and protein levels.

Caption: Workflow for A3AR Expression Analysis.

Protocol 1: Quantification of A3AR mRNA by RT-qPCR

This method measures the relative abundance of A3AR messenger RNA.

-

RNA Extraction:

-

Culture cancer cells to ~80-90% confluency.

-

Harvest cells (e.g., by trypsinization for adherent cells) and wash with ice-cold PBS.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis if necessary.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

Perform the reaction according to the manufacturer's protocol (typical steps: priming, reverse transcription, and inactivation).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction, combine:

-

SYBR Green or TaqMan master mix (2X).

-

Forward and reverse primers for the human A3AR gene (final concentration ~200-500 nM each).

-

Nuclease-free water.

-

Diluted cDNA template (~50-100 ng).

-

-

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).

-

Run the plate on a real-time PCR cycler. A typical program includes:

-

Initial denaturation (e.g., 95°C for 3-5 min).

-

40 cycles of: Denaturation (95°C for 15 sec) and Annealing/Extension (60°C for 60 sec).

-

Melt curve analysis (for SYBR Green) to ensure product specificity.

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for A3AR and a validated housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of A3AR using the ΔΔCq method:

-

ΔCq = Cq(A3AR) - Cq(Housekeeping Gene)

-

ΔΔCq = ΔCq(Test Sample) - ΔCq(Control/Calibrator Sample)

-

Fold Change = 2-ΔΔCq

-

-

Protocol 2: Quantification of Total A3AR Protein by Western Blot

This technique detects the total cellular A3AR protein.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load samples onto a 10-12% polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to A3AR, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Perform densitometry analysis using software like ImageJ. Normalize the A3AR band intensity to a loading control (e.g., GAPDH or β-actin).

-

Protocol 3: Quantification of Surface A3AR Protein by Flow Cytometry

This method specifically measures A3AR expressed on the cell surface.

-

Cell Preparation:

-

Harvest cells using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve surface proteins. Avoid harsh trypsinization.

-

Wash 1x106 cells per sample with ice-cold Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Resuspend the cell pellet in staining buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™) to reduce non-specific antibody binding.

-

Incubate for 10-15 minutes at 4°C. Do not wash.

-

-

Primary Antibody Staining:

-

Add a fluorophore-conjugated primary antibody specific to an extracellular epitope of A3AR.

-

Incubate for 30 minutes at 4°C in the dark.

-

Include an isotype control (an antibody of the same class and fluorophore but with no relevant specificity) to determine background staining.

-

-

Washing:

-

Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of staining buffer. Add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.

-

Acquire data on a flow cytometer, collecting at least 10,000 events in the live-cell gate.

-

-

Data Analysis:

-

Analyze the data using flow cytometry software (e.g., FlowJo, FCS Express).

-

Gate on the live, single-cell population.

-

Compare the fluorescence intensity of the A3AR-stained sample to the isotype control to determine the percentage of A3AR-positive cells and the Mean Fluorescence Intensity (MFI), which corresponds to the receptor density.

-

Conclusion

The consistent overexpression of the A3 Adenosine Receptor in a multitude of cancer types solidifies its role as a critical target for the next generation of cancer therapies. The methodologies detailed in this guide provide a robust framework for researchers to accurately quantify A3AR expression, facilitating further investigation into its biological function and the development of novel A3AR-targeted agonists and antagonists. Standardized and rigorous application of these protocols is paramount to advancing this promising field of cancer research.

References

A3AR antagonist 1 and its effect on apoptosis pathways

An In-Depth Technical Guide to the A3 Adenosine Receptor (A3AR) Antagonist AR 357 and Its Effect on Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is increasingly recognized as a therapeutic target in oncology due to its overexpression in various tumor types. While A3AR agonists have been extensively studied, A3AR antagonists are emerging as a novel class of anti-cancer agents. This technical guide focuses on the A3AR antagonist AR 357, detailing its effects on cell viability and the intricate cell death pathways it initiates. We present quantitative data from studies on human prostate cancer cell lines, outline detailed experimental protocols for assessing its activity, and provide visualizations of the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating A3AR antagonists in the context of cancer therapeutics and programmed cell death.

Introduction to A3AR in Cancer

The A3 adenosine receptor, a member of the G protein-coupled receptor superfamily, plays a paradoxical role in cellular processes.[1] Its activation can either promote cell proliferation and survival or trigger cytostatic and apoptotic pathways, depending on the cell type and context.[1] In many cancer cells, including prostate, breast, and lung carcinoma, A3AR is significantly overexpressed compared to normal adjacent tissue, making it an attractive target for therapeutic intervention.[1][2] While A3AR agonists have shown promise by inducing apoptosis through the deregulation of the Wnt and NF-κB signaling pathways, recent evidence highlights the potent anti-tumor activity of A3AR antagonists.[2] These antagonists can disrupt pro-survival signals that may be tonically activated by endogenous adenosine in the tumor microenvironment, leading to cell cycle arrest and cell death.

This guide focuses on AR 357 , a potent A3AR antagonist that has demonstrated significant anti-proliferative effects in human prostate cancer cell lines.

Quantitative Data Presentation: Effects of A3AR Antagonists

The anti-proliferative and cytotoxic effects of A3AR antagonists AR 357 and AR 292 have been quantified in androgen-dependent (LNCaP) and androgen-independent (DU-145, PC3) human prostate cancer cell lines. The data reveals cell-line-specific sensitivities and distinct mechanistic actions.

Table 1: Anti-Proliferative Activity of A3AR Antagonists in Prostate Cancer Cell Lines

| Antagonist | Cell Line | GI₅₀ (µM)¹ | TGI (µM)² | LC₅₀ (µM)³ |

| AR 357 | PC3 | 14 | 29 | 59 |

| AR 292 | PC3 | 31 | 63 | 125 |

| Cl-IB-MECA (Agonist) | PC3 | 18 | 44 | 110 |

¹GI₅₀: Concentration causing 50% growth inhibition. ²TGI: Concentration causing total growth inhibition. ³LC₅₀: Concentration causing 50% cell kill. Data from a study by Spinaci et al., where AR 357 is referred to as compound 12.

Table 2: Effect of A3AR Antagonists on Cell Cycle Progression in Prostate Cancer Cell Lines (48h Treatment at GI₅₀ Dose)

| Antagonist | Cell Line | % Cells in G1 Phase | % Cells in G2/M Phase |

| AR 357 | LNCaP | ~90% (Increase) | - |

| DU-145 | ~90% (Increase) | - | |

| PC3 | ~80% (Increase) | - | |

| AR 292 | LNCaP | - | ~30% (Increase) |

| DU-145 | - | ~40% (Increase) | |

| PC3 | - | ~50% (Increase) |

Data represents the approximate percentage of cells accumulating in the specified phase following treatment.

Table 3: Effect of AR 357 on Reactive Oxygen Species (ROS) Production (48h Treatment at GI₅₀ Dose)

| Cell Line | Fold Increase in ROS Production |

| LNCaP | ~3-fold |

| DU-145 | ~8-fold |

| PC3 | ~1.5-fold |

Data derived from flow cytometry analysis using DCFDA staining.

Mechanism of Action and Apoptosis Pathways

The anti-cancer effects of the A3AR antagonist AR 357 are multifaceted, inducing distinct cell death programs depending on the cancer cell type. Treatment with AR 357 consistently leads to a significant G1 phase cell cycle arrest across LNCaP, DU-145, and PC3 prostate cancer cell lines. This is accompanied by evidence of DNA damage.

The subsequent cell death mechanism varies:

-

Apoptosis: In DU-145 cells, AR 357 induces programmed cell death characterized by the impairment of the anti-apoptotic protein Bcl-xL and the proteolytic cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 cleavage is a hallmark of apoptosis, as it is a primary substrate for activated caspase-3.

-

Ferroptosis: In DU-145 and PC3 cells, AR 357 also triggers ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).

-

Necrosis: In LNCaP cells, treatment with AR 357 results primarily in necrotic cell death.

The proposed signaling pathway illustrates how antagonism of A3AR can lead to these outcomes. By blocking the receptor, AR 357 likely inhibits downstream pro-survival signals (e.g., PI3K/Akt) that are often constitutively active in cancer. This inhibition leads to cell cycle arrest at the G1 checkpoint and promotes a cellular state conducive to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of A3AR antagonists on cancer cells.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay measures cell density based on the total cellular protein content, providing a quantitative measure of cytotoxicity.

Materials:

-

Prostate cancer cells (e.g., PC3, DU-145, LNCaP)

-

96-well microtiter plates

-

Complete culture medium

-

AR 357 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

-

Washing solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of AR 357 (e.g., 1 to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%) without removing the supernatant. Incubate at 4°C for 1 hour.

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping on paper towels and air-dry completely.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510-565 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine values such as GI₅₀.

Western Blot for Apoptosis Markers (Bcl-xL and PARP-1)

This protocol details the detection of changes in the expression of the anti-apoptotic protein Bcl-xL and the cleavage of PARP-1, a key indicator of caspase-3 activation.

Materials:

-

Treated and untreated cell pellets

-

Ice-cold PBS

-

RIPA lysis buffer with protease inhibitor cocktail

-

BCA Protein Assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Bcl-xL, Rabbit anti-PARP-1 (detects both full-length and cleaved forms)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-xL or anti-PARP-1) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the decrease in full-length Bcl-xL and the appearance of the ~89 kDa cleaved PARP-1 fragment.

Conclusion

The A3AR antagonist AR 357 represents a promising candidate for anti-cancer therapy, particularly in cancers with high A3AR expression like prostate cancer. Its mechanism of action is complex and cell-type dependent, involving G1 cell cycle arrest and the induction of multiple forms of programmed cell death, including apoptosis, ferroptosis, and necrosis. The induction of apoptosis in DU-145 cells is evidenced by the downregulation of Bcl-xL and cleavage of PARP-1. The ability of AR 357 to trigger different lethal pathways highlights its potential to overcome resistance to therapies that target a single cell death mechanism. Further research is warranted to fully elucidate the signaling networks governed by A3AR antagonism and to explore the therapeutic efficacy of AR 357 in preclinical and clinical settings. This guide provides the foundational data and methodologies to support such investigations.

References

The Adenosine A3 Receptor: A Pivotal Player in the Pathophysiology of Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is emerging as a critical modulator in the complex pathophysiology of neurodegenerative diseases. Predominantly coupled to the inhibitory G protein (Gi), its activation triggers a cascade of intracellular events that influence neuroinflammation, excitotoxicity, and neuronal survival. This technical guide provides a comprehensive overview of the role of A3AR in neurodegenerative conditions, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

A3AR Expression and Ligand Binding in Neurodegenerative Disease Models

The expression of A3AR is dynamically altered in the context of neuroinflammation and neurodegeneration.[1] Upregulation of A3AR is often observed in pathological conditions, suggesting a compensatory or modulatory role.[2] Quantitative analysis of receptor density (Bmax) and ligand binding affinity (Kd or Ki) is crucial for understanding the receptor's involvement in disease progression and for the development of targeted therapeutics.

Table 1: Quantitative Analysis of A3AR Expression and Ligand Affinity in Neurodegenerative Disease Models

| Disease Model | Tissue/Cell Type | Radioligand | Parameter | Value (Control) | Value (Model) | Fold Change | Reference |

| APPSw,Ind (Alzheimer's) | Primary Microglia | - | A2A-A3R Heteromer Expression | - | - | ~2-fold increase | [3][4] |

| Rat Model of SAH | Cerebral Cortex | - | A3R Expression in Microglia | - | - | Upregulated | [5] |

| Human Osteosarcoma | Tissue | - | A3AR Protein Expression | Higher | Lower | - | |

| Human NAFLD | Liver | - | ADORA3 Expression | - | - | 1.9-fold decrease |

Note: This table is a representative summary. Specific values for Bmax and Kd/Ki are often presented in individual studies and can vary based on the specific radioligand and experimental conditions used.

Key Signaling Pathways of A3AR in Neurodegeneration

Activation of A3AR initiates a signaling cascade that has profound effects on neuronal function and survival. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, A3AR signaling is multifaceted, also involving the PI3K/Akt and NF-κB pathways, which are critically implicated in neuroinflammation and apoptosis.

A3AR-Mediated Signaling Cascade

The following diagram illustrates the primary signaling pathways activated by A3AR.

Pathway Description: Upon agonist binding, A3AR activates the Gi protein, which inhibits adenylyl cyclase, reducing cAMP production and subsequent PKA activity. Concurrently, the βγ subunits of the Gi protein can activate the PI3K/Akt pathway. Akt, in turn, can activate the IKK complex, leading to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus and regulate the transcription of inflammatory and anti-apoptotic genes.

Experimental Protocols for A3AR Research

Reproducible and rigorous experimental methodologies are fundamental to advancing our understanding of A3AR pathophysiology. This section provides detailed protocols for key experiments used to characterize A3AR expression and function.

Radioligand Binding Assay for A3AR

Radioligand binding assays are used to quantify receptor density (Bmax) and ligand affinity (Kd).

Experimental Workflow: Radioligand Binding Assay

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue or A3AR-expressing cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension.

-

50 µL of radioligand solution (e.g., [125I]MRS1898) at various concentrations for saturation binding, or a fixed concentration for competition binding.

-

For non-specific binding, add a high concentration of an unlabeled A3AR ligand (e.g., 10 µM IB-MECA). For competition assays, add varying concentrations of the unlabeled test compound.

-

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and analyze using a one-site competition model to determine the Ki.

-

Western Blotting for A3AR Detection

Western blotting is used to detect and quantify the expression of A3AR protein in tissue or cell lysates.

Detailed Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for A3AR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry for A3AR Localization

Immunohistochemistry (IHC) allows for the visualization of A3AR expression and its cellular localization within tissue sections.

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain tissue in 4% PFA and then cryoprotect in a sucrose solution.

-

Cut frozen sections (e.g., 30-40 µm) on a cryostat.

-

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block endogenous peroxidase activity with 3% H2O2.

-

Block non-specific binding with a blocking solution containing normal serum.

-

Incubate sections with the primary antibody against A3AR overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Develop the signal with a DAB substrate kit.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain like hematoxylin if desired.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

-

Microscopy:

-

Visualize the stained sections under a light microscope and capture images for analysis. For co-localization studies with specific cell types like microglia, double-labeling with markers such as Iba1 can be performed.

-

Conclusion and Future Directions

The A3 adenosine receptor represents a promising therapeutic target for neurodegenerative diseases. Its role in modulating neuroinflammation and neuronal survival pathways is becoming increasingly clear. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on elucidating the precise downstream effectors of A3AR signaling in different neuronal and glial cell types and on the development of highly selective A3AR modulators with favorable pharmacokinetic properties for clinical translation. A deeper understanding of the complex interplay between A3AR and other receptor systems, such as the formation of heteromers with A2A receptors, will also be crucial for designing effective therapeutic strategies.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Expression of the Adenosine A2A-A3 Receptor Heteromer in Different Brain Regions and Marked Upregulation in the Microglia of the Transgenic APPSw,Ind Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Interaction of A3AR Antagonists with G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical therapeutic target for a spectrum of diseases, including inflammatory conditions, cancer, and neuropathic pain. Its expression is notably low in normal tissues but becomes significantly upregulated in tumor and inflamed cells. This differential expression makes A3AR an attractive target for drug development, with antagonists playing a pivotal role in modulating its signaling pathways. This technical guide provides an in-depth exploration of the interaction between A3AR antagonists and the receptor, detailing the associated signaling cascades, quantitative pharmacological data, and the experimental protocols essential for their characterization.

A3 Adenosine Receptor (A3AR) Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular events that regulate cellular function.[1][2][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein.

G Protein-Dependent Signaling

-

Inhibition of Adenylyl Cyclase: The most prominent pathway involves the Gαi subunit, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).

-

Phospholipase C (PLC) Activation: A3AR can also signal through the Gβγ subunits released from the heterotrimeric G protein. These subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) levels and activation of protein kinase C (PKC).

-

MAPK Pathway Modulation: A3AR activation influences the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways. This signaling is often mediated through upstream kinases like phosphoinositide 3-kinase (PI3K) and Akt. The specific outcome—whether activation or inhibition of these pathways—can be cell-type dependent.

G Protein-Independent Signaling

While less characterized for A3AR antagonists, G protein-independent signaling, often mediated by β-arrestins, is a crucial aspect of GPCR function. Following agonist-induced phosphorylation of the receptor by GPCR kinases (GRKs), β-arrestins are recruited. This can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades, such as scaffolding MAPK pathway components.

Mechanisms of A3AR Antagonism

A3AR antagonists prevent or reduce the receptor's response to an agonist, primarily through two mechanisms: competitive (orthosteric) antagonism and allosteric modulation.

-

Orthosteric Antagonism: Competitive antagonists bind reversibly to the same site as the endogenous agonist, adenosine, known as the orthosteric site. By occupying this site, they physically block the agonist from binding and activating the receptor. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.

-

Allosteric Modulation: Allosteric modulators bind to a topographically distinct site on the receptor. Negative allosteric modulators (NAMs) can act as antagonists by inducing a conformational change in the receptor that decreases the affinity and/or efficacy of the orthosteric agonist. Unlike competitive antagonists, their effects are not typically surmounted by increasing agonist concentrations. Conversely, positive allosteric modulators (PAMs) can enhance agonist affinity or efficacy.

Quantitative Data on A3AR Antagonists

The pharmacological characterization of A3AR antagonists involves quantifying their binding affinity and functional potency. This data is crucial for comparing compounds and guiding drug development.

| Compound | Chemical Class | hA3AR Ki (nM) | hA3AR IC50/KB (nM) | Selectivity (Fold vs hA1/hA2A) | Assay Type | Reference |

| MRS1220 | Dihydropyridine | ~2.3 | 10 (KB) | High | Fibronectin Western Blot | |

| PSB-10 | Xanthine Derivative | - | 1000 (IC50) | - | cAMP Assay | |

| PSB-11 | Xanthine Derivative | - | - | - | Radioligand for Binding | |

| AR 292 | Not Specified | - | - | - | Cell Proliferation | |

| AR 357 | Not Specified | - | - | - | Cell Proliferation | |

| Compound 5 | Pyrazolo-triazolo-pyrimidine | 0.306 | - | Good vs A1/A2A | Radioligand Binding | |

| Compound 10b | Pyrazolo-pyridazine | 7.89 (pKi) | - | Dual A1/A3 | Fluorescent Ligand Binding | |

| LUF6000 | Imidazoquinolinamine | - | - | Allosteric Modulator | cAMP, Ca2+ Mobilization | |

| Compound 5 | N6-substituted Adenosine | 4.16 | 2.4 (KB) | >50-fold | Radioligand Binding, cAMP | |

| Compound 18 | N6-substituted Adenosine | 1.7 | 3.0 (KB) | High | Radioligand Binding, cAMP |

Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity. IC50 (Half Maximal Inhibitory Concentration): Concentration of an antagonist that produces 50% of its maximal inhibition of a specific biological response. KB (Equilibrium Dissociation Constant): Concentration of an antagonist that occupies 50% of the receptors at equilibrium, determined from functional assays (e.g., Schild analysis).

Experimental Protocols

Accurate characterization of A3AR antagonists relies on standardized and robust experimental methodologies. The following are core protocols used in the field.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the A3AR by quantifying its ability to compete with a radiolabeled ligand.

Principle: A radiolabeled A3AR ligand (e.g., [3H]HEMADO, [125I]I-AB-MECA) is incubated with a source of A3AR (e.g., membranes from cells expressing the receptor) in the presence of varying concentrations of the unlabeled antagonist. The amount of radioligand displaced by the antagonist is measured to determine the antagonist's binding affinity (Ki).

Detailed Methodology:

-

Membrane Preparation: Culture cells stably expressing the human A3AR (e.g., CHO or HEK-293 cells). Harvest cells and homogenize them in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

-

Assay Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled antagonist compound.

-

Total and Nonspecific Binding: For each experiment, include wells to determine total binding (membranes + radioligand only) and nonspecific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand to block all specific binding).

-

Equilibration: Incubate the plates for a sufficient time at a controlled temperature (e.g., 2-4 hours at 10°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. Adenosinrezeptor - DocCheck Flexikon [flexikon.doccheck.com]

- 2. Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Measuring A3 Adenosine Receptor (A3AR) Antagonist Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for various pathologies, including inflammatory diseases and cancer.[1] A3AR is typically coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Consequently, antagonists of this receptor are of considerable interest in drug discovery. This document provides detailed protocols for two primary in vitro methods to characterize the activity of A3AR antagonists: radioligand binding assays to determine binding affinity and functional cell-based assays to measure the inhibition of agonist-induced responses.

A3AR Signaling Pathway

The A3AR primarily signals through the Gi protein pathway. Upon agonist binding, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. In some cellular contexts, A3AR can also couple to Gq proteins, activating Phospholipase C (PLC), or modulate Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Antagonists block these effects by preventing agonist binding to the receptor.

Caption: A3AR canonical signaling pathway via Gi protein.

Experimental Protocols

Two primary assays are described: a radioligand binding assay to determine the affinity of an antagonist for the A3AR, and a functional cAMP assay to determine its potency in a cellular context.

General Experimental Workflow

The overall process involves preparing the biological materials (cell membranes or whole cells), performing the assay by incubating with ligands, detecting the signal, and finally, analyzing the data to determine key pharmacological parameters such as Ki and pA2.

References

Application Notes and Protocols for Cell-Based Functional Assays for A3 Adenosine Receptor (A3AR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based functional assays designed to identify and characterize antagonists of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physio-pathological processes, including inflammation, cancer, and cardiovascular diseases.

Introduction to A3AR and Antagonist Screening

The A3 adenosine receptor is primarily coupled to the Gαi subunit of the heterotrimeric G protein complex. Activation of A3AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR can couple to the Gαq subunit, activating the phospholipase C (PLC) pathway, which in turn leads to an increase in intracellular calcium concentrations. Furthermore, A3AR activation can trigger G protein-independent signaling cascades, such as the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

The overexpression of A3AR in various pathological conditions, such as in cancer cells, makes it an attractive therapeutic target. A3AR antagonists are compounds that bind to the receptor but do not provoke the normal biological response, thereby blocking the effects of adenosine or other agonists. The following assays provide robust methods for screening and characterizing the potency and efficacy of A3AR antagonists.

A3AR Signaling Pathways

The signaling pathways initiated by A3AR activation are crucial for understanding the mechanism of action of its antagonists. Below are diagrams illustrating the primary G protein-dependent and independent pathways.

Data Presentation: Quantitative Analysis of A3AR Antagonists

The following tables summarize the quantitative data for representative A3AR antagonists from various functional assays. These tables are designed for easy comparison of compound potency and selectivity.

Table 1: Antagonist Potency in cAMP Accumulation Assays

| Compound | Cell Line | Agonist | IC50 (nM) | Reference |

| Compound 10 | CHO-hA3AR | Cl-IB-MECA | 31 | [1] |

| Compound 11 | CHO-hA3AR | Cl-IB-MECA | 79 | [1] |

| Compound 4 | CHO-hA3AR | Cl-IB-MECA | 380 | [1] |

| Compound 12 | CHO-hA3AR | Cl-IB-MECA | 153 | [1] |

Table 2: Antagonist Affinity (Ki) and Selectivity Profile

| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | Reference |

| DPTN | 1.65 | 162 | 121 | 230 | [2] |

| MRS1523 | 43.9 | >10,000 | >10,000 | 1,430 | |

| KF26777 | 0.2 | - | - | - | |

| I-ABOPX | 19 | - | - | - |

Table 3: Antagonist Activity in β-Arrestin Recruitment Assays

| Compound | Cell Line | Assay Type | EC50 (nM) for Inverse Agonism | Reference |

| PSB-10 | hA3AR-NanoBiT-βarr2 HEK293T | NanoBiT | 11.2 | |

| MRS1220 | hA3AR-NanoBiT-βarr2 HEK293T | NanoBiT | 3.16 | |

| MRS7799 (DPTN) | hA3AR-NanoBiT-βarr2 HEK293T | NanoBiT | 2.27 | |

| XAC | hA3AR-NanoBiT-βarr2 HEK293T | NanoBiT | 79.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing A3AR.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-hA3AR) in appropriate growth medium.

-

Cell Seeding: Seed the CHO-hA3AR cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Antagonist Pre-incubation: The following day, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test antagonist compound or vehicle for 20-30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) along with a cAMP-stimulating agent like forskolin to all wells except the negative control.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP detection kit being used.

-

cAMP Detection: Determine the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or a luciferase-based reporter system.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium levels.

Protocol:

-

Cell Seeding: Seed CHO-hA3AR cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

-

Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Antagonist Addition: Add varying concentrations of the test antagonist to the wells.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Agonist Injection and Signal Reading: Inject a fixed concentration of an A3AR agonist and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal induced by the agonist. Calculate IC50 values by plotting the inhibition of the calcium response against the antagonist concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated A3AR, a key event in G protein-independent signaling and receptor desensitization.

Protocol:

-

Cell Line: Utilize a cell line (e.g., HEK293 or CHO) engineered to express the A3AR fused to a fragment of a reporter enzyme (e.g., luciferase or β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Cell Seeding: Seed the cells in 96- or 384-well plates.

-

Antagonist and Agonist Addition: Add the antagonist compounds followed by a fixed concentration of an A3AR agonist.

-

Incubation: Incubate the plates for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescent or fluorescent signal.

-

Data Analysis: The antagonist activity is measured as a decrease in the agonist-induced signal. Determine IC50 values from the dose-response curves.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE), which is modulated by intracellular cAMP levels. For the Gi-coupled A3AR, agonist stimulation will decrease CRE-driven luciferase expression (in the presence of a cAMP-elevating agent like forskolin), and an antagonist will block this decrease.

References

- 1. Translocation of Arrestin Induced by Human A3 Adenosine Receptor Ligands in an Engineered Cell Line: Comparison with G Protein-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of A3AR Antagonists in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for a variety of pathologies, including inflammatory diseases, cancer, and neuropathic pain.[1] Its expression is often upregulated in inflammatory and cancer cells.[2] This differential expression makes A3AR an attractive target for therapeutic intervention with selective antagonists. This document provides detailed application notes and protocols for the in vivo evaluation of A3AR antagonist efficacy in relevant mouse models.

A3AR Signaling Pathways

The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This initiation of the signaling cascade can influence various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways.[1] The specific cellular response to A3AR modulation can be cell-type dependent and is crucial for understanding the mechanism of action of A3AR antagonists.

Caption: A3AR Signaling Cascade and Point of Antagonist Intervention.

In Vivo Mouse Models for Efficacy Testing

The selection of an appropriate mouse model is critical and depends on the therapeutic indication of the A3AR antagonist being tested. Due to significant species-dependent differences in A3AR pharmacology, particularly for antagonists, it is crucial to either confirm the antagonist's affinity for the mouse A3AR or utilize a humanized mouse model. Humanized mice, where the murine A3AR is replaced by its human counterpart, can provide more translatable data for clinical development.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a well-established method for inducing neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia. A3AR agonists have demonstrated significant anti-allodynic effects in this model, suggesting that antagonists could be evaluated for pro-nociceptive effects or for their ability to modulate agonist activity.

Experimental Protocol:

-

Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

-

CCI Surgery:

-

Anesthetize the mouse with isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to the trifurcation.

-

Close the incision with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Drug Administration:

-

A3AR antagonists (e.g., MRS1523) are typically dissolved in a vehicle such as DMSO and then diluted in saline.

-

Administer the antagonist via intraperitoneal (i.p.) injection at desired doses.

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14).

-

The paw withdrawal threshold is determined using the up-down method.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between antagonist-treated, vehicle-treated, and sham-operated groups.

-

Inflammation Model: Collagen-Induced Arthritis (CIA)

The CIA model in mice mimics many of the pathological features of human rheumatoid arthritis. A3AR agonists have been shown to ameliorate the severity of joint inflammation in this model.

Experimental Protocol:

-

Animals: DBA/1 mice are susceptible to CIA.

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Administer the primary immunization via intradermal injection at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

-

Drug Administration:

-

Begin treatment with the A3AR antagonist or vehicle after the booster immunization.

-

Administer daily via oral gavage or i.p. injection.

-

-

Assessment of Arthritis:

-

Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

-

Measure paw thickness with a caliper.

-

-

Histological and Biomarker Analysis:

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Cancer Model: Colon Carcinoma Xenograft

The A3AR is overexpressed in various tumor types, and its activation has been shown to inhibit tumor growth. Xenograft models are suitable for evaluating the effect of A3AR antagonists on tumor progression.

Experimental Protocol:

-

Animals: Immunocompromised mice (e.g., athymic nude or SCID) are required for xenografts.

-

Tumor Cell Implantation:

-

Subcutaneously inject human colon carcinoma cells (e.g., HCT-116) into the flank of the mice.

-

-

Drug Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Administer the A3AR antagonist or vehicle daily.

-

-

Tumor Growth Measurement:

-

Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

-

Endpoint Analysis:

-

At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling proteins).

-

Experimental Workflow

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preclinical Study Design for A3AR Antagonist 1 in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage destruction and bone erosion. The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant target in inflammatory diseases. A3AR is typically found at low levels in healthy tissues but is overexpressed in inflammatory cells and tissues of patients with RA.[1][2][3] Preclinical and clinical studies have largely focused on A3AR agonists, such as Piclidenoson (CF101), which have demonstrated anti-inflammatory effects.[1][4] These agonists are thought to mediate their effects by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.